molecular formula C8H17ClN2O B1592422 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride CAS No. 71879-46-4

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1592422
CAS No.: 71879-46-4
M. Wt: 192.68 g/mol
InChI Key: RZYHSUNFANHIFI-UHFFFAOYSA-N
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Description

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl. It is a derivative of piperidine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidinone with methylamine in the presence of a suitable catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and purification systems to ensure high yield and purity. The process may involve multiple stages, including reaction, separation, and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as a building block in the development of new chemical entities. Its applications extend to the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is often required to fully elucidate these mechanisms.

Comparison with Similar Compounds

  • 4-(Aminomethyl)piperidine

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Properties

IUPAC Name

1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHSUNFANHIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608831
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71879-46-4
Record name 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide flakes (2 g) were added to a solution of methylammonium chloride (8.5 g) in methanol (75 ml) at 0°-5°. 1-Acetylpiperid-4-one (14 g) was then added, the mixture stirred for 15 minutes and then a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml) was added over a period of 30 minutes. The mixture was stirred at room temperature overnight and then potassium hydroxide (6 g) was added. After filtration through sodium carbonate, the filtrate was evaporated to dryness and the residue was partitioned between chloroform (100 ml) and aqueous potassium hydroxide (2.5 g in 15 ml H2O). The chloroform layer was dried (Na2CO3) and evaporated to give a colorless oil which was dissolved in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml), then excess hydrogen chloride gas was bubbled into the cooled solution (ice bath). Addition of acetone resulted in the slow crystallization of 1-acetyl-4-methylaminopiperidine hydrochloride (5.5 g) (identified by n.m.r.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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